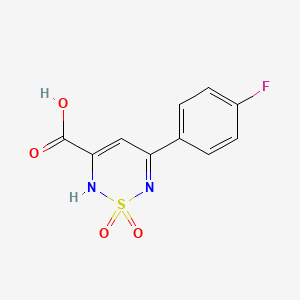

5-(4-fluorophenyl)-1,1-dioxo-2H-1,2,6-thiadiazine-3-carboxylic acid

Description

5-(4-Fluorophenyl)-1,1-dioxo-2H-1,2,6-thiadiazine-3-carboxylic acid is a heterocyclic compound featuring a 1,2,6-thiadiazine core with a 1,1-dioxo (sulfone) group, a carboxylic acid moiety at position 3, and a 4-fluorophenyl substituent at position 5.

Properties

IUPAC Name |

5-(4-fluorophenyl)-1,1-dioxo-2H-1,2,6-thiadiazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O4S/c11-7-3-1-6(2-4-7)8-5-9(10(14)15)13-18(16,17)12-8/h1-5,13H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLASPMNTKKKLMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NS(=O)(=O)NC(=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-fluorophenyl)-1,1-dioxo-2H-1,2,6-thiadiazine-3-carboxylic acid typically involves the reaction of 4-fluoroaniline with chlorosulfonic acid to form the corresponding sulfonamide This intermediate is then cyclized with thiourea under acidic conditions to yield the thiadiazine ring

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazine ring.

Reduction: Reduction reactions can occur at the carboxylic acid group, converting it to an alcohol.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

Oxidation: Oxidized derivatives of the thiadiazine ring.

Reduction: Reduced forms of the carboxylic acid group.

Substitution: Substituted derivatives of the fluorophenyl group.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that thiadiazine derivatives, including 5-(4-fluorophenyl)-1,1-dioxo-2H-1,2,6-thiadiazine-3-carboxylic acid, exhibit significant antimicrobial properties. A study conducted on various thiadiazine compounds demonstrated their effectiveness against a range of bacterial strains. The presence of the fluorophenyl group is believed to enhance the compound's lipophilicity and membrane permeability, facilitating better interaction with microbial targets .

Table 1: Antimicrobial Activity of Thiadiazine Derivatives

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| Another Thiadiazine Compound | S. aureus | 16 µg/mL |

Anticancer Potential

The anticancer activity of this compound has been explored in several studies. Thiadiazine derivatives have shown promise in inhibiting the proliferation of cancer cells. For instance, a study highlighted the effectiveness of certain thiadiazine analogs against human glioblastoma and melanoma cell lines. The mechanism is thought to involve the induction of apoptosis and inhibition of cell cycle progression .

Table 2: Anticancer Activity Against Various Cell Lines

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | U251 (Glioblastoma) | 15 µM |

| Another Thiadiazine Compound | WM793 (Melanoma) | 20 µM |

Anticonvulsant Properties

Thiadiazines have also been investigated for their anticonvulsant effects. In animal models, compounds similar to this compound demonstrated significant reductions in seizure activity. The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups such as fluorine enhances anticonvulsant efficacy by stabilizing neuronal membranes .

Table 3: Anticonvulsant Activity in Animal Models

| Compound Name | Model Used | Effective Dose (mg/kg) |

|---|---|---|

| This compound | PTZ Seizure Model | 10 mg/kg |

| Another Thiadiazine Compound | MES Model | 15 mg/kg |

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-1,1-dioxo-2H-1,2,6-thiadiazine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain proteins, while the thiadiazine ring can interact with enzymes involved in metabolic pathways. The carboxylic acid group allows for hydrogen bonding interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The substituent at position 5 of the thiadiazine ring significantly alters physicochemical and biological properties. Key analogs include:

*Calculated based on molecular formula. †Molecular formula inferred from structural similarity; lists conflicting data.

Structural and Crystallographic Insights

- Planarity and Dihedral Angles: In pyrazole analogs (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde), dihedral angles between the fluorophenyl and pyrazole rings range from 4.64° to 10.53°, indicating moderate planarity .

- Crystallization Behavior : Thiadiazine derivatives (e.g., compounds in ) often crystallize in triclinic systems (space group P 1) with two independent molecules per asymmetric unit. The fluorophenyl group may adopt perpendicular orientations relative to the thiadiazine plane, influencing packing efficiency .

Research Findings and Implications

Solubility and Bioavailability : The carboxylic acid moiety improves aqueous solubility, but fluorophenyl and methoxyphenyl groups may counteract this via hydrophobic effects.

Crystallographic Tools : Structural data for analogs (e.g., dihedral angles, space groups) are frequently determined using SHELX software (SHELXL for refinement), ensuring high accuracy in bond lengths and angles .

Biological Activity

5-(4-Fluorophenyl)-1,1-dioxo-2H-1,2,6-thiadiazine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₀H₇FN₂O₄S

- Molecular Weight : 270.24 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazine derivatives, including this compound. The compound has shown promising results in various cancer cell lines.

The compound's ability to induce apoptosis in cancer cells has been linked to the upregulation of pro-apoptotic factors such as Bax and caspase-3 while downregulating anti-apoptotic proteins like Bcl2 .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated significant antimicrobial activity against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymatic pathways .

Study 1: Anticancer Efficacy

A study conducted on the MCF-7 breast cancer cell line revealed that treatment with this compound resulted in a significant decrease in cell viability. Flow cytometry analysis indicated that the compound induced G2/M phase arrest and subsequent apoptosis through caspase-dependent pathways .

Study 2: Antimicrobial Screening

In a comparative study assessing the antimicrobial efficacy of various thiadiazine derivatives, this compound exhibited superior activity against both Gram-positive and Gram-negative bacteria. The study concluded that this compound could serve as a lead structure for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(4-fluorophenyl)-1,1-dioxo-2H-1,2,6-thiadiazine-3-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves cyclocondensation of substituted phenyl precursors with thiadiazine intermediates. For example, refluxing in acetic acid with sodium acetate (as a catalyst/base) is effective for analogous heterocyclic systems . Optimization may involve varying reaction time (2.5–3 hours for similar compounds), temperature (reflux conditions), and stoichiometric ratios of reactants. Purity can be enhanced via recrystallization from acetic acid or ethanol .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Analyze , , and NMR to verify fluorophenyl and thiadiazine ring proton environments.

- Mass spectrometry (MS) : Confirm molecular weight (e.g., expected ) via high-resolution MS.

- Elemental analysis : Validate empirical formula compliance (±0.3% tolerance).

- X-ray crystallography : Resolve crystal structure for absolute configuration confirmation (if single crystals are obtainable) .

Q. What purification techniques are suitable for isolating this compound from byproducts?

- Methodological Answer :

- Recrystallization : Use acetic acid or ethanol-water mixtures for high-purity yields (>97%) .

- Column chromatography : Employ silica gel with gradient elution (e.g., hexane/ethyl acetate) for complex mixtures.

- HPLC : Utilize reverse-phase C18 columns with acetonitrile/water mobile phases for analytical-scale purity checks .

Advanced Research Questions

Q. How can computational methods predict the reactivity or biological activity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites.

- Molecular docking : Simulate interactions with target proteins (e.g., enzymes in inflammatory pathways) using software like AutoDock Vina.

- QSAR modeling : Corrogate substituent effects (e.g., fluorophenyl vs. chlorophenyl analogs) on bioactivity using regression analysis .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Cross-validation : Replicate assays under standardized conditions (e.g., pH, temperature, cell lines).

- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or assay-specific biases.

- Mechanistic studies : Use knock-out models or isotopic labeling to isolate target pathways and reduce off-target noise .

Q. How does the fluorophenyl substituent influence the compound’s stability under physiological conditions?

- Methodological Answer :

- Accelerated degradation studies : Incubate the compound in PBS (pH 7.4) at 37°C and monitor decomposition via HPLC over 72 hours.

- Thermogravimetric analysis (TGA) : Assess thermal stability (e.g., decomposition onset >200°C).

- Photostability : Expose to UV-Vis light (300–800 nm) and track spectral changes. Fluorine’s electron-withdrawing effect may enhance hydrolytic resistance compared to non-fluorinated analogs .

Q. What experimental designs are optimal for studying its mechanism of action in enzyme inhibition?

- Methodological Answer :

- Kinetic assays : Measure (inhibition constant) using Michaelis-Menten plots with varying substrate concentrations.

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).

- Cryo-EM/X-ray co-crystallography : Resolve inhibitor-enzyme complexes to identify key binding residues .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer :

- Solvent effects : Test in deuterated DMSO vs. CDCl3 to rule out hydrogen bonding artifacts.

- Dynamic NMR : Perform variable-temperature studies to detect conformational exchange.

- 2D NMR (COSY, NOESY) : Assign coupling interactions and spatial proximities to resolve overlapping signals .

Q. What statistical approaches are recommended for dose-response studies involving this compound?

- Methodological Answer :

- Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism.

- Bootstrap resampling : Estimate confidence intervals for values.

- Multivariate analysis : Apply PCA or PLS to correlate structural features with activity trends .

Methodological Framework Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.